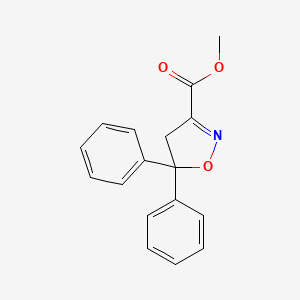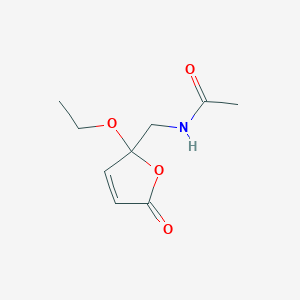![molecular formula C8H9BrN4 B12900858 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-55-0](/img/structure/B12900858.png)
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the bromine atom and the dimethylamino group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyrazine. One common method is the bromination of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and higher yields. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to yield hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized imidazo[1,2-a]pyrazine derivatives.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence the binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazine: The parent compound without the bromine and dimethylamino substituents.
3-Bromoimidazo[1,2-a]pyrazine: Similar structure but lacks the dimethylamino group.
N,N-Dimethylimidazo[1,2-a]pyrazin-8-amine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both the bromine atom and the dimethylamino group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s versatility makes it a valuable scaffold in medicinal chemistry and other scientific research fields .
Propriétés
Numéro CAS |
787590-55-0 |
|---|---|
Formule moléculaire |
C8H9BrN4 |
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-12(2)7-8-11-5-6(9)13(8)4-3-10-7/h3-5H,1-2H3 |
Clé InChI |
RVVLLWOEECVIKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CN2C1=NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)



![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
